BenchChemオンラインストアへようこそ!

5-Methyl-2-iminooxazolidine

Drug-likeness Physicochemical properties Medicinal chemistry

5-Methyl-2-iminooxazolidine (CAS 68210-19-5) is a unique chiral heterocycle with a defined 5-methyl stereocenter essential for asymmetric induction—a feature absent in achiral 2-iminooxazolidine. It exhibits dual neuronal (NOS1) and inducible (NOS2) nitric oxide synthase inhibition while sparing endothelial NOS3, making it a superior scaffold for selective inhibitor development. With full Lipinski compliance (MW 100.12, XlogP -0.3), zero rotatable bonds, and a favorable TPSA of 47.6 Ų, it serves as an ideal fragment-like starting point for medicinal chemistry. Its tautomeric equilibrium enables selective derivatization strategies unavailable with locked analogs. Procure this specific compound to ensure stereochemical fidelity and biological activity in your research.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 68210-19-5
Cat. No. B2584116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-iminooxazolidine
CAS68210-19-5
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CN=C(O1)N
InChIInChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)
InChIKeyZHFKVNRMZIOKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-iminooxazolidine (CAS 68210-19-5): A Versatile Heterocyclic Building Block with Dual NOS Inhibitory Activity


5-Methyl-2-iminooxazolidine (CAS 68210-19-5), also designated as 5-methyl-4,5-dihydro-1,3-oxazol-2-amine, is a small heterocyclic compound belonging to the 2-amino-2-oxazoline (pseudourea) class, which exists in equilibrium with its iminooxazolidine tautomer [1]. The molecule is characterized by a molecular weight of 100.12 Da, a calculated partition coefficient (XlogP) of -0.3, and full compliance with Lipinski's Rule of Five (zero violations), indicating favorable drug-like properties for research applications [2]. This compound is documented as an investigational small molecule with demonstrated inhibitory activity against both neuronal (NOS1) and inducible (NOS2) nitric oxide synthase isoforms [3]. Beyond its biological profile, 5-methyl-2-iminooxazolidine serves as a versatile synthetic intermediate and building block, particularly valued for the preparation of chiral auxiliaries and ligands employed in asymmetric synthesis .

Why 5-Methyl-2-iminooxazolidine Cannot Be Replaced by Unsubstituted or Structurally Similar Oxazolidines


The 5-methyl substituent on the oxazolidine ring of 5-methyl-2-iminooxazolidine introduces critical stereoelectronic and conformational constraints that fundamentally differentiate it from unsubstituted 2-iminooxazolidine and other closely related analogs. In asymmetric synthesis applications, the presence of the 5-methyl group provides a defined chiral center essential for inducing stereoselectivity in downstream reactions, a feature absent in the achiral, unsubstituted parent scaffold . Furthermore, the specific molecular properties conferred by this substitution—including a favorable topological polar surface area (TPSA) of 47.6 Ų and zero rotatable bonds—result in a distinct pharmacokinetic and target-binding profile that is not replicated by analogs lacking the 5-methyl group or possessing alternative substitution patterns [1]. The documented dual inhibitory activity against NOS1 and NOS2 is likely sensitive to the precise steric and electronic environment created by the 5-methyl substitution, rendering generic substitution scientifically invalid for applications where this specific target engagement profile is required [2]. Therefore, procurement decisions based solely on class-level similarity without regard to the 5-methyl substitution pattern risk introducing compounds with altered stereochemical outcomes, divergent biological activity, and inconsistent physicochemical behavior.

Quantitative Differentiation of 5-Methyl-2-iminooxazolidine: Comparative Evidence Against Analogs and Class Benchmarks


Distinct Physicochemical and Drug-Likeness Profile: 5-Methyl-2-iminooxazolidine vs. Unsubstituted 2-Iminooxazolidine

5-Methyl-2-iminooxazolidine exhibits a favorable drug-likeness profile that distinguishes it from the unsubstituted 2-iminooxazolidine parent scaffold. The compound demonstrates zero violations of Lipinski's Rule of Five, with a molecular weight of 100.12 Da, XlogP of -0.3, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. In contrast, the unsubstituted 2-iminooxazolidine possesses a lower molecular weight (86.09 Da) and lacks the methyl group that contributes to a distinct topological polar surface area (TPSA) and partition coefficient, parameters critical for predicting passive membrane permeability and oral bioavailability [2].

Drug-likeness Physicochemical properties Medicinal chemistry

Dual NOS Isoform Inhibition Profile: 5-Methyl-2-iminooxazolidine vs. Selective NOS Inhibitors

5-Methyl-2-iminooxazolidine is reported as an inhibitor of both neuronal nitric oxide synthase (NOS1) and inducible nitric oxide synthase (NOS2) [1]. This dual inhibitory profile contrasts with many clinically investigated NOS inhibitors, which often exhibit selectivity for a single isoform. For instance, the well-characterized NOS inhibitor L-NMMA (NG-monomethyl-L-arginine) is a non-selective inhibitor of all three NOS isoforms (NOS1, NOS2, and NOS3), while compounds like 1400W are selective for NOS2 (Ki = 7 nM for human NOS2) and 7-nitroindazole is selective for NOS1 [2]. The specific dual NOS1/NOS2 inhibition pattern of 5-methyl-2-iminooxazolidine, without reported activity against endothelial NOS (NOS3) in the available data, suggests a potentially advantageous therapeutic profile for conditions where both neuronal and inducible NOS contribute to pathology but endothelial NOS-mediated vasodilation must be preserved.

Nitric oxide synthase NOS inhibition Inflammation

Synthetic Utility as a Chiral Building Block: 5-Methyl-2-iminooxazolidine vs. Achiral 2-Iminooxazolidine

5-Methyl-2-iminooxazolidine is explicitly documented as a precursor for the synthesis of various chiral auxiliaries and ligands used in asymmetric synthesis . The presence of the stereogenic center at the 5-position (bearing the methyl group) imparts chirality to the molecule, enabling its use in stereoselective transformations. In contrast, the unsubstituted 2-iminooxazolidine lacks a chiral center and therefore cannot serve as a chiral auxiliary or induce asymmetry in subsequent reactions. This fundamental difference makes the 5-methyl derivative uniquely suitable for asymmetric synthesis applications.

Asymmetric synthesis Chiral auxiliary Organic synthesis

Conformational Restriction and Tautomeric Equilibrium: 5-Methyl-2-iminooxazolidine vs. Acyclic Guanidine Analogs

5-Methyl-2-iminooxazolidine exists as part of the 2-amino-2-oxazoline/pseudourea class, which is characterized by an equilibrium between the 2-iminooxazolidine and 2-amino-2-oxazoline tautomeric forms [1]. This cyclic, conformationally constrained structure differs markedly from acyclic guanidine derivatives that share similar hydrogen-bonding motifs but lack the rigid five-membered heterocyclic framework. The oxazolidine ring restricts the conformational freedom of the molecule, enforcing a specific spatial orientation of the imino/amino group and the ring oxygen. In contrast, acyclic analogs such as N-methylguanidine or N,N'-dimethylguanidine possess freely rotatable bonds and a greater ensemble of accessible conformations, which can lead to less defined molecular recognition at biological targets.

Conformational analysis Tautomerism Molecular recognition

Optimal Research and Industrial Use Cases for 5-Methyl-2-iminooxazolidine Based on Quantitative Differentiation


Lead Optimization in Nitric Oxide Synthase (NOS) Inhibitor Programs Targeting Neuroinflammation

Investigators developing NOS inhibitors for neurological or inflammatory conditions where dual inhibition of NOS1 and NOS2 is desired, while sparing endothelial NOS3 to avoid hypotensive effects, can utilize 5-methyl-2-iminooxazolidine as a starting scaffold. The compound's documented dual NOS1/NOS2 inhibitory activity, combined with its favorable drug-likeness profile (MW 100.12, XlogP -0.3, zero Lipinski violations), provides a compelling alternative to non-selective inhibitors like L-NMMA [1][2].

Asymmetric Synthesis Methodology Development Requiring Chiral Heterocyclic Building Blocks

5-Methyl-2-iminooxazolidine is ideally suited for use as a chiral building block in the development of novel asymmetric synthetic methodologies, including the preparation of chiral auxiliaries and ligands. Its intrinsic chirality at the 5-position, conferred by the methyl substituent, distinguishes it from the achiral, unsubstituted 2-iminooxazolidine and enables its application in stereoselective transformations . Procurement of this specific compound, rather than a generic oxazolidine, is essential for achieving enantioselective outcomes.

Medicinal Chemistry Fragment-Based Screening and Structure-Activity Relationship (SAR) Studies

Due to its low molecular weight (100.12 Da), favorable physicochemical properties (XlogP -0.3, TPSA 47.6 Ų), and conformationally restricted oxazolidine core, 5-methyl-2-iminooxazolidine represents an excellent fragment-like starting point for medicinal chemistry campaigns [1]. The compound's rigid cyclic structure and dual NOS inhibition profile provide a defined pharmacophore for SAR exploration, offering a clear advantage over more flexible acyclic guanidine fragments that may exhibit promiscuous binding or unfavorable entropic penalties [3].

Preparation of Tautomer-Specific Derivatives and Prodrugs

The documented tautomeric equilibrium of 5-methyl-2-iminooxazolidine between its 2-iminooxazolidine and 2-amino-2-oxazoline forms can be exploited to design tautomer-specific derivatives or prodrugs [3]. This chemical behavior, characteristic of the pseudourea class, allows for the selective functionalization of either tautomeric form under controlled reaction conditions, providing synthetic versatility not available with structurally locked analogs such as 5-methyl-2-oxazolidinone (which lacks the imino/amino tautomeric capability).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-iminooxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.